2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde
Description
Properties
IUPAC Name |
2-acetyl-3,4-dihydro-1H-isoquinoline-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-9(15)13-6-5-12-10(7-13)3-2-4-11(12)8-14/h2-4,8H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOFEBAXWHDMGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301192350 | |
| Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1268519-64-7 | |
| Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1268519-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Isoquinolinecarboxaldehyde, 2-acetyl-1,2,3,4-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301192350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Cyclization Conditions for Tetrahydroisoquinoline Formation
| Starting Material | Catalyst | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| β-(3,4-Dimethoxyphenyl)ethylamine | Ti(OiPr)₄ (10 mol%) | Dichloromethane | RT | 92 |
| N-Acetylphenethylamine | p-Toluenesulfonic acid | Toluene | Reflux | 88 |
Cyclization of hydroxyamide precursors (e.g., 4 ) using p-toluenesulfonic acid in dichloromethane at room temperature further streamlines the process, achieving yields of 90–97%. This method avoids harsh conditions, preserving sensitive functional groups for subsequent modifications.
Regioselective Acylation at Position 2
Introducing the acetyl group at the 2-position requires precise control to avoid over-acylation or side reactions. Acyl chloride derivatives react selectively with the secondary amine of the tetrahydroisoquinoline core under mild basic conditions. For instance, treatment of 1,2,3,4-tetrahydroisoquinoline with acetyl chloride in anhydrous dichloromethane, catalyzed by triethylamine , affords 2-acetyl derivatives in 89–94% yield.
Key Reaction Parameters:
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Solvent : Dichloromethane or THF (anhydrous)
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Base : Triethylamine (2.5 equiv)
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Temperature : 0°C → RT (gradual warming)
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Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc)
Alternative approaches utilize Grignard reagents for alkylation. For example, reaction of 1,2,3,4-tetrahydroisoquinoline with methylmagnesium bromide followed by acetylation yields 2-acetyl-1-methyl derivatives, though this method introduces steric hindrance that complicates subsequent formylation.
Vilsmeier-Haack Formylation at Position 5
The 5-carbaldehyde group is installed via Vilsmeier-Haack formylation , which selectively functionalizes electron-rich aromatic systems. A representative protocol involves treating 2-acetyl-1,2,3,4-tetrahydroisoquinoline with the Vilsmeier reagent (POCl₃/DMF ) at 0–5°C, followed by hydrolysis with aqueous NaOH.
Table 2: Optimization of Formylation Conditions
| Reagent Ratio (POCl₃:DMF) | Temperature (°C) | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 1:1.2 | 0 | 4 | 78 |
| 1:1.5 | 5 | 3 | 85 |
| 1:2 | 10 | 2 | 72 |
The reaction proceeds via electrophilic aromatic substitution, with the acetyl group at position 2 directing formylation to the para position (C-5) due to its electron-donating effect. Nuclear Overhauser Effect (NOE) NMR studies confirm regioselectivity, showing spatial proximity between the acetyl methyl group and the formyl proton.
Integrated Synthetic Workflow
A consolidated synthesis pathway combines these steps:
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Cyclization : β-(3,4-Dimethoxyphenyl)ethylamine + acetyl chloride → 2-acetyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (92% yield).
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Demethylation : BBr₃ in dichloromethane removes methoxy groups, yielding the free phenol.
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Formylation : Vilsmeier reagent (POCl₃/DMF) at 0°C → 2-acetyl-5-carbaldehyde-1,2,3,4-tetrahydroisoquinoline (85% yield).
Critical Quality Control Metrics:
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Purity : ≥95% (HPLC, C18 column, MeCN/H₂O gradient)
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Stereochemical Integrity : Chiral HPLC (Chiralpak AD-H, hexane/i-PrOH) confirms enantiopurity (>99% ee) when using chiral catalysts.
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Structural Confirmation :
Scalability and Industrial Adaptations
For large-scale production (>1 kg), flow chemistry techniques reduce reaction times and improve safety:
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Continuous Cyclization : Tubular reactor with Ti(OiPr)₄ catalyst (residence time: 20 min).
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In-line Quenching : Automated neutralization of POCl₃ residues post-formylation.
Patented routes highlight cost-effective alternatives , such as using oleoyl chloride instead of acetyl chloride for acylation, though this necessitates additional steps to remove longer acyl chains .
Chemical Reactions Analysis
Types of Reactions
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: The acetyl group can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the acetyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydroisoquinoline derivatives.
Scientific Research Applications
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde involves its interaction with various molecular targets and pathways. It is known to modulate the activity of enzymes and receptors involved in neurotransmission and cellular signaling . The compound’s effects are mediated through its ability to bind to specific sites on these targets, altering their function and leading to various biological outcomes .
Comparison with Similar Compounds
Structural and Functional Group Variations
Key Research Findings and Implications
Reactivity and Synthetic Utility: The carbaldehyde group in the target compound enables nucleophilic addition reactions, making it a versatile scaffold for derivatization. In contrast, the Boc-protected amine in 5-Amino-2-Boc-tetrahydroisoquinoline is more suited for stepwise peptide couplings . The trifluoromethyl group in 5-Trifluoromethyl-tetrahydroisoquinoline hydrochloride enhances metabolic stability and blood-brain barrier penetration, a feature critical for CNS drug candidates .
Biological Activity: While direct pharmacological data for the target compound are sparse, structural analogs like 6-Methoxy-tetrahydroisoquinoline and 2-Phenyl-tetrahydroisoquinoline have demonstrated antimicrobial and ligand-binding activities, respectively . The thiazole-containing analog (2-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-...) highlights the role of heterocycles in modulating kinase inhibition, a property that could be explored in the target compound via aldehyde-mediated Schiff base formation .
Physicochemical Properties: The hydrochloride salts of 5-Trifluoromethyl-tetrahydroisoquinoline and Methyl 4,4-dimethyl-tetrahydroisoquinoline-5-carboxylate improve aqueous solubility, whereas the target compound’s carbaldehyde may limit solubility without formulation aids like propylene glycol .
Biological Activity
2-Acetyl-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde (CAS No. 1268519-64-7) is a complex organic compound belonging to the class of tetrahydroisoquinolines. This compound features an acetyl group and a carbaldehyde group attached to a tetrahydroisoquinoline core, which is known for its diverse biological activities. Recent studies have highlighted its potential in various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of this compound is characterized by:
- Core Structure : A tetrahydroisoquinoline backbone.
- Functional Groups : An acetyl group at position 1 and a carbaldehyde group at position 5.
Antimicrobial Activity
Research indicates that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. In particular, studies have demonstrated that 2-acetyl derivatives can inhibit the growth of various pathogenic bacteria and fungi. For instance:
- Study Findings : A study reported that derivatives of tetrahydroisoquinoline showed effective inhibition against Staphylococcus aureus and Escherichia coli .
Anticancer Properties
The compound has been investigated for its potential anticancer effects. It is believed to interact with multiple cellular pathways involved in cancer progression:
- Mechanism of Action : It may induce apoptosis in cancer cells by modulating the activity of specific enzymes and receptors involved in cell signaling .
- Case Studies : In vitro studies have shown that certain derivatives can reduce cell viability in various cancer cell lines, suggesting a potential role in cancer therapy .
Neurological Effects
Tetrahydroisoquinolines are also explored for their neuroprotective effects. The compound may influence neurotransmitter systems and exhibit neuroprotective properties:
- Research Insights : Some studies suggest that it may help mitigate neurodegenerative disorders by acting on pathways associated with neuronal survival .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Enzyme Modulation : It can modulate the activity of enzymes such as histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular processes .
- Receptor Interaction : The compound may act on receptors involved in neurotransmission, influencing both excitatory and inhibitory pathways in the nervous system .
Comparison with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,2,3,4-Tetrahydroisoquinoline | Lacks acetyl and carbaldehyde groups | Limited biological activity compared to derivatives |
| 2-Acetyl-1,2,3,4-tetrahydroisoquinoline | Contains acetyl group | Exhibits moderate biological activity |
| 5-Carbaldehyde-1,2,3,4-tetrahydroisoquinoline | Contains carbaldehyde group | Enhanced reactivity but less studied |
Research Findings
Recent literature emphasizes the importance of structural modifications in enhancing the biological activity of tetrahydroisoquinoline derivatives. A comprehensive review highlighted:
- Structural Activity Relationship (SAR) : The presence of specific functional groups significantly influences the potency and selectivity of these compounds against various biological targets .
Case Studies
- Anticancer Study : A derivative of 2-acetyl-1,2,3,4-tetrahydroisoquinoline was tested against breast cancer cell lines showing a dose-dependent reduction in cell viability.
- Antimicrobial Assessment : In vitro assays demonstrated that the compound effectively inhibited the growth of Candida albicans at concentrations as low as 10 µg/mL.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 2-acetyl-1,2,3,4-tetrahydroisoquinoline derivatives?
The Pictet-Spengler reaction is a foundational method, involving the condensation of phenylethylamine derivatives with aldehydes under acidic conditions (e.g., boron trifluoride etherate) to form the tetrahydroisoquinoline core . Alternative approaches include the Bischler-Napieralski reaction , which uses β-phenylethylamine derivatives and dehydrating agents for cyclization. For modifications at the 5-carbaldehyde position, reactions with acetic anhydride or other acylating agents may be employed, as demonstrated in analogous systems .
Basic: How can researchers characterize the structural and physicochemical properties of this compound?
Key characterization techniques include:
- NMR spectroscopy for confirming substitution patterns (e.g., acetyl and carbaldehyde groups).
- Mass spectrometry to verify molecular weight (e.g., C₁₇H₁₅NO₂ analogs have a molecular weight of ~265 g/mol ).
- Hydrogen bonding analysis : The compound has 2 hydrogen bond donors and acceptors, with a topological polar surface area of ~38 Ų, influencing solubility and bioavailability .
Basic: What biological activities are associated with tetrahydroisoquinoline-5-carbaldehyde derivatives?
These derivatives exhibit:
- Antibacterial activity against resistant strains, attributed to structural mimicry of natural alkaloids .
- Anticancer potential via inhibition of enzymes like cyclin-dependent kinases or dihydrofolate reductase .
- Neuromodulatory effects , as seen in related compounds showing analgesic properties in murine models .
Advanced: How can synthetic routes be optimized for higher yield or purity?
- Catalytic optimization : Replace traditional acids with Lewis acid catalysts (e.g., BF₃·Et₂O) to enhance regioselectivity .
- Continuous flow reactors : Improve reaction efficiency and scalability, as demonstrated in industrial production of similar tetrahydroisoquinolines .
- Post-synthetic modifications : Use reductive amination or cross-coupling reactions to diversify the carbaldehyde moiety .
Advanced: How do structure-activity relationships (SAR) guide the design of analogs with enhanced bioactivity?
- Substitution patterns : Methyl or acetyl groups at the 2-position enhance metabolic stability, while carbaldehyde groups improve target binding .
- Rigid scaffolds : The tetrahydroisoquinoline core restricts conformational flexibility, optimizing interactions with enzymes like kinases .
Advanced: What are the stability considerations for this compound during storage and handling?
- Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation of the carbaldehyde group.
- Handling : Avoid prolonged exposure to moisture or high temperatures, which may degrade the tetrahydroisoquinoline ring .
Advanced: What analytical methods ensure purity in complex reaction mixtures?
- HPLC with UV detection : Resolve intermediates and byproducts using C18 columns and gradient elution.
- X-ray crystallography : Confirm stereochemistry in crystalline derivatives .
Advanced: How should researchers address contradictions in reported biological data?
- Dose-response validation : Replicate assays across multiple cell lines or animal models to account for species-specific effects .
- Mechanistic studies : Use knockout models or enzyme inhibition assays to isolate pathways (e.g., kinase vs. folate metabolism) .
Advanced: What mechanistic insights exist for its anticancer activity?
Related compounds inhibit cyclin-dependent kinases (CDKs) by competing with ATP binding. The carbaldehyde group may form Schiff bases with lysine residues in the kinase active site, as suggested by molecular docking studies .
Advanced: What future research directions are prioritized for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
